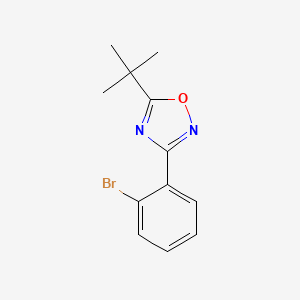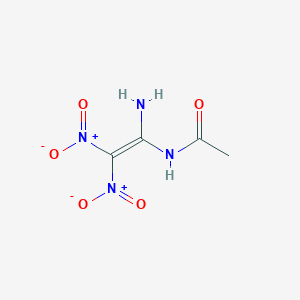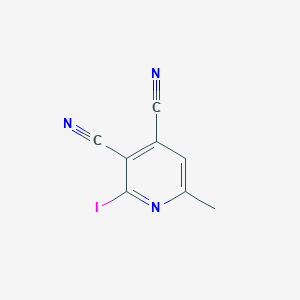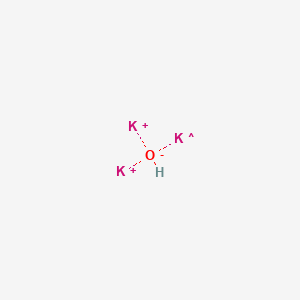
Tripotassium monoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium monoxide is a chemical compound with the formula K₃O. It is composed of three potassium atoms and one oxygen atom, resulting in a molecular weight of 133.2943 g/mol . This compound is relatively less common and is primarily of interest in specialized chemical research and industrial applications.
Métodos De Preparación
The synthesis of tripotassium monoxide can be achieved through various methods. One common synthetic route involves the reaction of potassium metal with potassium hydroxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen from the air. The reaction can be represented as follows:
[ 2K + KOH \rightarrow K_3O ]
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains the primary method for obtaining this compound.
Análisis De Reacciones Químicas
Tripotassium monoxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form potassium oxide (K₂O) and potassium peroxide (K₂O₂) under specific conditions.
Reduction: It can be reduced back to potassium metal and potassium hydroxide.
Substitution: this compound can react with various halogens to form potassium halides and other by-products.
Common reagents used in these reactions include oxygen, hydrogen, and halogens such as chlorine and bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tripotassium monoxide has several scientific research applications, particularly in the fields of chemistry and materials science. Some notable applications include:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Materials Science: this compound is used in the synthesis of advanced materials, such as ceramics and specialized alloys.
Electrochemistry: It is employed in the development of high-performance batteries and supercapacitors due to its unique electrochemical properties
Mecanismo De Acción
The mechanism of action of tripotassium monoxide involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. The compound can interact with various molecular targets, including metal ions and organic molecules, through electron transfer processes. These interactions are facilitated by the high reactivity of potassium atoms and the unique electronic structure of the compound.
Comparación Con Compuestos Similares
Tripotassium monoxide can be compared with other potassium-based compounds, such as tripotassium phosphate (K₃PO₄) and tripotassium citrate (K₃C₆H₅O₇). While all these compounds contain potassium, they differ significantly in their chemical properties and applications:
Tripotassium Phosphate: This compound is primarily used as a buffering agent and emulsifier in food and industrial applications
Tripotassium Citrate: It is commonly used in the food industry as a preservative and acidity regulator.
This compound is unique due to its specific reactivity and applications in specialized chemical research and materials science.
Propiedades
Número CAS |
89091-89-4 |
|---|---|
Fórmula molecular |
HK3O+ |
Peso molecular |
134.302 g/mol |
InChI |
InChI=1S/3K.H2O/h;;;1H2/q;2*+1;/p-1 |
Clave InChI |
MXTWHSZKCNDUCY-UHFFFAOYSA-M |
SMILES canónico |
[OH-].[K].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)

![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)

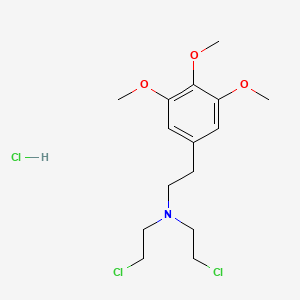
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
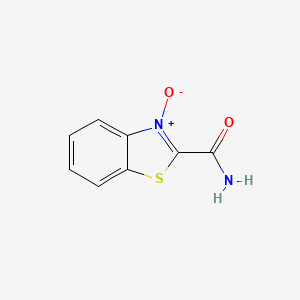

![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
